molecular formula C18H18BClF2N4O B1192293 BDP R6G hydrazide

BDP R6G hydrazide

Cat. No.: B1192293
M. Wt: 390.62
InChI Key: QEUBCPGVPKSGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BDP R6G hydrazide is a borondipyrromethene (BDP) dye functionalized with a hydrazide group, enabling it to react with carbonyl-containing compounds such as aldehydes, ketones, and periodate-oxidized carbohydrates. Its absorption and emission spectra closely resemble those of rhodamine 6G (R6G), with strong fluorescence in the visible range, making it ideal for bioimaging and sensor applications . The hydrazide moiety facilitates covalent labeling via Schiff base formation, offering specificity for carbonyl groups.

Properties

Molecular Formula

C18H18BClF2N4O

Molecular Weight

390.62

IUPAC Name

N/A

InChI

InChI=1S/C18H17BF2N4O.ClH/c20-19(21)24-14(9-11-18(26)23-22)6-7-15(24)12-16-8-10-17(25(16)19)13-4-2-1-3-5-13;/h1-8,10,12H,9,11,22H2,(H,23,26);1H

InChI Key

QEUBCPGVPKSGMU-UHFFFAOYSA-N

SMILES

F[B-]1(F)[N+]2=C(C3=CC=CC=C3)C=CC2=CC4=CC=C(CCC(N[NH3+])=O)N41.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BDP R6G hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Hydrazide Derivatives

Structural and Functional Comparison

Table 1: Key Features of BDP R6G Hydrazide vs. Other Hydrazides
Compound Core Structure Primary Application Spectral Range (Abs/Emm) Specificity Notes Toxicity Concerns References
This compound Borondipyrromethene Fluorescent labeling ~525 nm / ~550 nm High (carbonyl-specific) Not reported
Rhodamine B hydrazide (RBH) Rhodamine Mercury ion sensing ~550 nm / ~580 nm Moderate (chelation with Hg²⁺) Not reported
Steroidal hydrazides (e.g., 6k) Steroid-endoperoxide Anticancer (cytotoxicity) N/A Low (broad cytotoxicity) Hepatotoxicity (potential)
Corrosion inhibitor hydrazides Heterocyclic hydrazide Metal corrosion inhibition N/A Low (non-specific adsorption) Not studied
p-Aminobenzoic hydrazides Arylhydrazone Antimicrobial agents N/A Moderate (strain-dependent) Metabolic toxicity (in vitro)

Key Observations :

  • Specificity : this compound outperforms steroidal and corrosion-inhibiting hydrazides in target specificity due to its designed reactivity with carbonyls .
  • Spectral Properties : Unlike RBH and R6G hydrazide, BDP R6G’s boron core enhances photostability and reduces environmental sensitivity, critical for long-term imaging .

Comparison with Rhodamine-Based Hydrazides

Rhodamine derivatives like RBH and R6G hydrazide share similar applications in sensing and labeling. However:

  • Mechanism : RBH detects Hg²⁺ via chelation-induced fluorescence, whereas this compound forms covalent bonds with carbonyls .
  • Performance: BDP R6G’s boron core provides higher quantum yield and narrower emission bands compared to rhodamine’s oxygen-based structure, improving signal-to-noise ratios .

Comparison with BDP R6G Derivatives

BDP R6G is modified into derivatives with alternative reactive groups, expanding its utility:

Q & A

Q. What are the key spectral properties of BDP R6G hydrazide, and how do they compare to rhodamine 6G (R6G)?

this compound is a borondipyrromethene (BODIPY) dye with absorption and emission spectra closely resembling R6G, making it a suitable alternative for fluorescence applications. Its absorption maxima align with R6G’s spectral profile, while its narrow emission peak (~630–650 nm) enhances detection sensitivity . Unlike R6G, this compound exhibits pH insensitivity and superior photostability due to its BODIPY core . Researchers should validate spectral overlap with experimental setups using absorbance/fluorescence spectrophotometry to ensure compatibility with existing instrumentation .

Q. What is the recommended methodology for conjugating this compound to carbonyl-containing biomolecules?

The hydrazide group in this compound reacts with aldehydes or ketones to form stable hydrazone bonds. For labeling carbohydrates, pre-treatment with sodium periodate (NaIO₄) oxidizes vicinal diols to aldehydes, enabling conjugation . Optimal reaction conditions include:

  • pH 5–6 (acetate buffer) to maximize hydrazone formation efficiency.
  • Solubility : Dissolve the dye in DMF or DMSO (10–20 mM stock) to ensure compatibility with aqueous biomolecule solutions .
  • Purification : Use size-exclusion chromatography or dialysis to remove unreacted dye.

Q. How should this compound be stored to maintain stability, and what solvents are compatible?

Store lyophilized this compound at –20°C in desiccated conditions. For working solutions, dissolve in anhydrous DMF or DMSO to prevent hydrolysis of the hydrazide group. Avoid repeated freeze-thaw cycles to preserve reactivity .

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in fluorescence quantum yield of this compound?

Variability may arise from residual impurities or incomplete synthesis. To mitigate:

  • Purification : Perform HPLC purification using a C18 column (acetonitrile/water gradient) to isolate the dye.
  • Characterization : Measure quantum yield using a reference fluorophore (e.g., fluorescein in 0.1 M NaOH) and integrate emission spectra with a calibrated spectrometer .
  • Documentation : Compare lot-specific absorption/emission data provided by suppliers to in-house measurements .

Q. What experimental strategies reduce photobleaching in long-term imaging studies using this compound?

Although this compound has high photostability, prolonged illumination can degrade signal. Strategies include:

  • Antifade reagents : Use commercial mounting media containing agents like n-propyl gallate.
  • Controlled illumination : Limit exposure time and intensity via TIRF (total internal reflection fluorescence) or confocal microscopy with low laser power .
  • Comparative testing : Benchmark against other BODIPY derivatives (e.g., BDP FL hydrazide) to identify optimal photostability for specific applications .

Q. How can specificity of this compound labeling be validated in multi-component biological systems?

To rule out nonspecific binding:

  • Negative controls : Treat samples with PEG hydrazide or unmodified BODIPY dyes to assess background signal .
  • Competitive assays : Pre-incubate with excess aldehyde/ketone substrates (e.g., glutaraldehyde) to block dye binding.
  • Mass spectrometry : Confirm hydrazone bond formation via LC-MS/MS analysis of labeled biomolecules .

Q. What are the limitations of using this compound in multi-analyte detection systems with spectral overlap?

Spectral overlap with dyes like Cy3 or FITC can complicate multiplexing. Solutions include:

  • Spectral unmixing : Use linear unmixing algorithms in imaging software to resolve overlapping emission profiles.
  • SERS (surface-enhanced Raman scattering) : Pair this compound with SERS-active nanoparticles to amplify distinct vibrational signatures, bypassing fluorescence overlap .

Methodological Considerations for Experimental Design

  • Data contradiction analysis : If fluorescence intensity deviates from expected values, check for:
    • pH effects : Ensure labeling reactions are buffered within the optimal range (pH 5–6).
    • Solvent compatibility : Verify that DMF/DMSO concentrations do not denature target biomolecules .
  • Comparative studies : When benchmarking against R6G, account for differences in quantum yield (this compound: ~0.6–0.8 vs. R6G: ~0.95) and adjust excitation power or exposure times accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BDP R6G hydrazide
Reactant of Route 2
BDP R6G hydrazide

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